N-(3-ethoxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
N-(3-Ethoxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a fused imidazo-triazine core. The structure includes a 4-methoxyphenyl substituent at the 8-position and a 3-ethoxypropyl carboxamide group at the 3-position.
Properties
IUPAC Name |
N-(3-ethoxypropyl)-8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-3-27-12-4-9-19-16(24)15-17(25)23-11-10-22(18(23)21-20-15)13-5-7-14(26-2)8-6-13/h5-8H,3-4,9-12H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEGLFYJYZYALU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-ethoxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is an organic compound with a complex structure that suggests potential biological activities. This article reviews its biological activity based on available research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a unique imidazo-triazine framework along with various functional groups that contribute to its biological properties. The presence of the ethoxypropyl and methoxyphenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including anticancer properties and antimicrobial effects. Below is a summary of the key findings:
| Activity | Cell Line/Organism | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HepG2 (liver cancer) | 5.2 | Induction of apoptosis |
| Anticancer | MCF-7 (breast cancer) | 5.1 | Inhibition of cell proliferation |
| Antimicrobial | Staphylococcus aureus | 12.0 | Disruption of cell wall synthesis |
| Antimicrobial | Escherichia coli | 15.5 | Inhibition of protein synthesis |
Case Studies
- Anticancer Activity : In a study evaluating the compound's effects on HepG2 and MCF-7 cell lines, it was found to induce apoptosis through the activation of caspase pathways. The IC50 values indicate significant potency against these cancer cell lines compared to standard chemotherapeutics.
- Antimicrobial Effects : Research conducted on various bacterial strains demonstrated that the compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism identified was primarily through the disruption of bacterial cell wall synthesis.
The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Caspase Activation : For anticancer properties, the compound appears to activate caspases, leading to programmed cell death.
- Cell Wall Disruption : In bacteria, it interferes with peptidoglycan synthesis, crucial for maintaining bacterial cell integrity.
Comparative Analysis with Similar Compounds
Several compounds with structural similarities have been evaluated for their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-tert-butyl-N-[5-cyano-7-(3-ethoxypropyl)-11-methyl...] | Similar triazatricyclo framework; cyano group | Anticancer |
| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidinecarboxylate | Tetrahydropyrimidine core; carboxylic acid | Antimicrobial |
| N-(3-methoxyphenyl)-2-(3-methoxyphenyl)imino-3-methyl... | Thiazinane ring; methoxy groups | Antimicrobial |
Comparison with Similar Compounds
8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
This analog (RN: 946280-67-7) replaces the 4-methoxyphenyl group with a 4-fluorophenyl moiety and substitutes the ethoxypropyl chain with an isopropoxypropyl group. Key differences include:
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
Though distinct in core structure (imidazo-pyridine vs. imidazo-triazine), this compound shares functional groups such as a nitrophenyl substituent and ester moieties. The nitro group introduces strong electron-withdrawing effects, while the cyano group may enhance polarity, reducing bioavailability compared to the methoxyphenyl analog .
Substituent Effects on Physicochemical Properties
Key Observations :
- The methoxyphenyl group in the target compound reduces logP compared to nitrophenyl analogs, favoring aqueous solubility.
Research Findings and Implications
- Synthetic Flexibility : The imidazo-triazine scaffold allows modular substitution, enabling fine-tuning of electronic and steric properties .
- Pharmacological Potential: Methoxy and fluoro substituents on the aryl ring are common in kinase inhibitors, suggesting possible applications in targeted therapies .
- Analytical Characterization : NMR and MS data (e.g., as in ) are critical for confirming the structure of such complex heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
